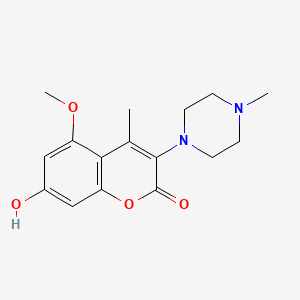

ITMN-4077

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

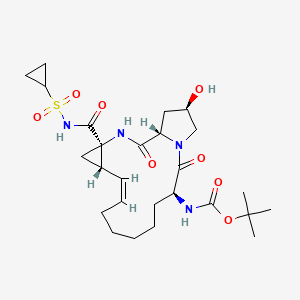

ITMN 4077 es un inhibidor macrocíclico conocido por su actividad antiviral contra el virus de la hepatitis C. Se dirige específicamente a la proteasa NS3 del virus de la hepatitis C, una enzima crucial para la replicación viral. El compuesto ha demostrado una eficacia significativa en la inhibición de la replicación del virus de la hepatitis C en células humanas HuH7, con una concentración efectiva (EC50) de 2.131 micromolar .

Aplicaciones Científicas De Investigación

ITMN 4077 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los inhibidores macrocíclicos y su síntesis.

Biología: Se emplea en la investigación de los mecanismos de replicación viral y el desarrollo de fármacos antivirales.

Medicina: Se investiga su posible uso en el tratamiento de infecciones por hepatitis C.

Industria: Se utiliza en el desarrollo de terapias antivirales y como compuesto de referencia en el control de calidad

Mecanismo De Acción

ITMN 4077 ejerce sus efectos antivirales inhibiendo la proteasa NS3 del virus de la hepatitis C. Esta enzima es esencial para el proceso de replicación viral. Al unirse al sitio activo de la proteasa NS3, ITMN 4077 evita la escisión de las poliproteínas virales, inhibiendo así la replicación del virus. Los objetivos moleculares incluyen los residuos del sitio activo de la proteasa NS3, y las vías involucradas son las relacionadas con la replicación viral y el procesamiento de proteínas .

Análisis Bioquímico

Biochemical Properties

ITMN-4077 plays a crucial role in biochemical reactions, particularly in inhibiting the activity of the HCV NS3 protease . The NS3 protease is an enzyme that is essential for the life cycle of the HCV, and inhibition of this enzyme disrupts the viral replication process .

Cellular Effects

This compound has been shown to have antiviral activity against HCV-infected human HuH7 cells . The compound inhibits HCV subgenomic replicon replication, thereby affecting various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HCV NS3 protease . By binding to this enzyme, this compound inhibits its activity, leading to a disruption in the replication of the HCV .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ITMN 4077 implica múltiples pasos, comenzando con la preparación del núcleo macrocíclico. Los pasos clave incluyen:

Formación del núcleo macrocíclico: Esto implica la ciclización de un precursor lineal a través de una serie de reacciones de condensación.

Modificaciones del grupo funcional: Introducción de varios grupos funcionales para mejorar la actividad antiviral del compuesto.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de ITMN 4077 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Síntesis a gran escala del precursor lineal.

Ciclización y funcionalización: Ciclización del precursor y modificaciones posteriores del grupo funcional.

Purificación y control de calidad: La cromatografía líquida de alto rendimiento (HPLC) y otras técnicas se utilizan para garantizar la pureza y la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

ITMN 4077 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando o modificando sus propiedades antivirales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de ITMN 4077, cada uno con actividades antivirales potencialmente diferentes .

Comparación Con Compuestos Similares

Compuestos similares

Boceprevir: Otro inhibidor de la proteasa NS3 utilizado en el tratamiento de la hepatitis C.

Telaprevir: Un compuesto similar con una estructura química diferente pero que se dirige a la misma enzima.

Simeprevir: Otro inhibidor macrocíclico con actividad antiviral contra la hepatitis C.

Singularidad de ITMN 4077

ITMN 4077 destaca por su alta potencia y afinidad de unión específica para la proteasa NS3. Su estructura macrocíclica proporciona estabilidad y mejora su actividad antiviral en comparación con otros inhibidores lineales. Además, ITMN 4077 ha mostrado un perfil de seguridad favorable en estudios preclínicos, lo que lo convierte en un candidato prometedor para un mayor desarrollo .

Propiedades

IUPAC Name |

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGKXZHTCMUVEE-JXUUZEIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)